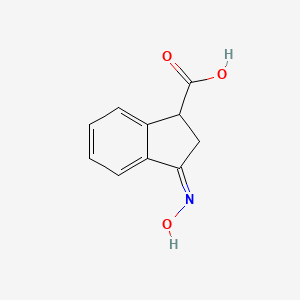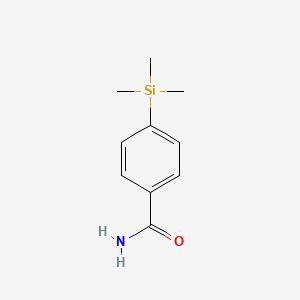
1-(Difluoromethyl)-8-naphthol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-8-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of naphthol derivatives using difluoromethylating agents such as difluorocarbene precursors . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-8-naphthol may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-8-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce other functional groups into the naphthol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed: The major products formed from these reactions include difluoromethylated quinones, hydroxy derivatives, and various substituted naphthols .
Applications De Recherche Scientifique
1-(Difluoromethyl)-8-naphthol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-8-naphthol involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
- 1-(Trifluoromethyl)-8-naphthol
- 1-(Chloromethyl)-8-naphthol
- 1-(Bromomethyl)-8-naphthol
Comparison: 1-(Difluoromethyl)-8-naphthol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s ability to interact with biological targets. This property is not as pronounced in the trifluoromethyl, chloromethyl, or bromomethyl analogs .
Propriétés
Formule moléculaire |
C11H8F2O |
|---|---|
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
8-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)8-5-1-3-7-4-2-6-9(14)10(7)8/h1-6,11,14H |
Clé InChI |
JFXGQPUJKXPUDE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Methylthio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11903232.png)
![7-Chloro-2-ethyl-5-methyl-3h-imidazo[4,5-b]pyridine](/img/structure/B11903237.png)


![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B11903251.png)


![8-Ethoxy-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B11903262.png)


![Methyl 6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11903275.png)

![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11903288.png)

